

A Guide for Researchers in Medicinal Chemistry and Drug Development

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Compound of Interest

Compound Name: (2s)-2-(4-Bromophenyl)morpholine
CAS No.: 920798-90-9
Cat. No.: B3058837

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The (2S)-2-phenylmorpholine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a range of compounds targeting the central nervous system.[1][2] This guide provides a detailed comparative analysis of **(2S)-2-(4-Bromophenyl)morpholine** and its analogs, with a focus on their activity as monoamine reuptake inhibitors. By examining the structure-activity relationships (SAR) and providing key experimental data, this document aims to equip researchers with the insights needed to design and develop novel ligands with tailored pharmacological profiles.

The morpholine ring, with its inherent amine and ether functionalities, offers a versatile platform for chemical modification.[3][4] Its incorporation into drug candidates can enhance potency and improve pharmacokinetic properties.[4][5] Analogs of 2-phenylmorpholine, such as phenmetrazine, have a history as anorectic agents and psychostimulants, primarily acting through the release and reuptake inhibition of dopamine and norepinephrine.[2][6] The introduction of a 4-bromophenyl group at the 2-position of the morpholine ring, as seen in **(2S)-2-(4-Bromophenyl)morpholine**, provides a key anchor point for structure-based design and further optimization.

Comparative Analysis of Monoamine Transporter Inhibition

The primary mechanism of action for many 2-phenylmorpholine analogs is the inhibition of monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[7] The potency and selectivity of these compounds are highly dependent on the nature and position of substituents on both the phenyl ring and the morpholine nucleus.

Influence of Phenyl Ring Substitution

The substitution pattern on the phenyl ring plays a critical role in determining the affinity and selectivity of these analogs for the monoamine transporters. Halogen substitution, in particular, has been shown to enhance inhibitory potency.

Compound	Phenyl Ring Substitution	DAT IC50 (nM)	SERT IC50 (nM)	NET IC50 (nM)	DAT/SE RT Selectivity	DAT/NE T Selectivity	Reference
1	4-Bromo	Data not available	Data not available	Data not available	Data not available	Data not available	
2	4-Chloro	Data not available	Data not available	Data not available	Data not available	Data not available	
3	4-Fluoro	Data not available	Data not available	Data not available	Data not available	Data not available	
4	3,4-Dichloro	Data not available	Data not available	Data not available	Data not available	Data not available	[8]
5	Unsubstituted	Data not available	Data not available	Data not available	Data not available	Data not available	

Note: This table is a template. Specific quantitative data for **(2S)-2-(4-Bromophenyl)morpholine** and its direct analogs is not readily available in the provided search

results. Further literature review is required to populate this table with accurate experimental values.

Impact of Morpholine Ring Modification

Modifications to the morpholine ring, such as N-alkylation or the introduction of substituents at other positions, can significantly modulate the pharmacological profile.

Compound	Morpholine Ring Modification	DAT IC50 (nM)	SERT IC50 (nM)	NET IC50 (nM)	DAT/SE RT Selectivity	DAT/NE T Selectivity	Reference
1a	N-Methyl	Data not available	Data not available	Data not available	Data not available	Data not available	
1b	N-Ethyl	Data not available	Data not available	Data not available	Data not available	Data not available	
1c	3-Methyl	Data not available	Data not available	Data not available	Data not available	Data not available	

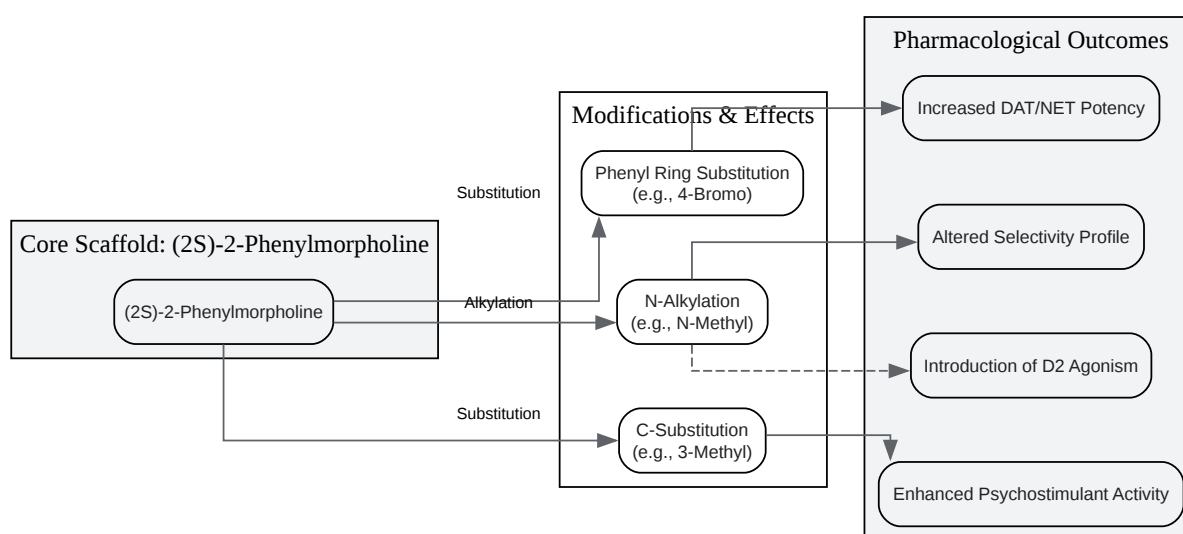
Note: This table is a template. Specific quantitative data for N- and C-substituted analogs of **(2S)-2-(4-Bromophenyl)morpholine** is not readily available in the provided search results. Further literature review is required to populate this table with accurate experimental values.

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies on 2-phenylmorpholine analogs allow for the formulation of several key SAR principles:

- Stereochemistry is Crucial: The (2S) configuration at the 2-position of the morpholine ring is generally preferred for potent activity at the dopamine transporter.^[7]
- Phenyl Ring Substitution:
 - Electron-withdrawing groups, such as halogens, at the 4-position of the phenyl ring tend to increase potency at DAT and NET.

- Disubstitution on the phenyl ring can further enhance potency.[9]
- N-Alkylation of the Morpholine Ring: The size of the N-alkyl substituent can influence selectivity. For instance, N-propyl substitution has been reported to introduce dopamine receptor agonist activity.[1]
- C-Substitution on the Morpholine Ring: Introduction of a methyl group at the 3-position, as seen in phenmetrazine, is well-tolerated and can lead to potent psychostimulant effects.[6]



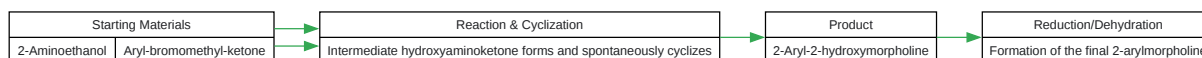
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Caption: Structure-Activity Relationship (SAR) diagram for 2-phenylmorpholine analogs.

Experimental Protocols

General Synthesis of 2-Aryl Morpholines

A common method for the synthesis of 2-aryl morpholines involves the reaction of a 2-aminoethanol derivative with an aryl-bromomethyl-ketone.[10] The resulting intermediate undergoes spontaneous cyclization to form the morpholine ring.



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Caption: General synthetic workflow for 2-aryl morpholines.

Step-by-Step Protocol:

- Reaction of 2-Aminoethanol and Aryl-bromomethyl-ketone: To a solution of the desired 2-aminoethanol in a suitable solvent (e.g., ethanol, acetonitrile), add the corresponding aryl-bromomethyl-ketone. The reaction is typically carried out at room temperature or with gentle heating.
- Cyclization: The intermediate hydroxyaminoketone will spontaneously cyclize to form the 2-hydroxy-2-arylmorpholine.
- Reduction/Dehydration: The 2-hydroxy group can be removed through a variety of methods, such as catalytic hydrogenation or acid-catalyzed dehydration followed by reduction of the resulting enamine, to yield the final 2-arylmorpholine product.
- Purification: The final compound is purified using standard techniques such as column chromatography or recrystallization.

In Vitro Monoamine Transporter Uptake Assay

The inhibitory activity of the synthesized analogs on monoamine transporters is typically evaluated using in vitro uptake assays in cell lines that stably express the human transporters (hDAT, hSERT, hNET).[9]

Principle: This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate (e.g., [³H]dopamine) into cells expressing the corresponding transporter.

Materials:

- HEK293 cells stably expressing hDAT, hSERT, or hNET

- Radiolabeled substrates: [³H]dopamine, [³H]serotonin, [³H]norepinephrine
- Test compounds (analogs of **(2S)-2-(4-Bromophenyl)morpholine**)
- Reference inhibitors (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET)
- Assay buffer (e.g., Krebs-Ringer-HEPES)
- Scintillation cocktail and liquid scintillation counter

Procedure:

- Cell Culture: Culture the transporter-expressing cells to confluency in appropriate cell culture plates.
- Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors.
- Pre-incubation: Wash the cells with assay buffer and pre-incubate with the test compounds or vehicle for a defined period (e.g., 10-20 minutes) at the assay temperature (e.g., room temperature or 37°C).
- Uptake Initiation: Add the radiolabeled substrate to initiate the uptake reaction.
- Incubation: Incubate for a short period (e.g., 5-15 minutes).
- Uptake Termination: Terminate the reaction by rapidly washing the cells with ice-cold assay buffer.
- Quantification: Lyse the cells and measure the amount of radiolabeled substrate taken up using a liquid scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

Conclusion

The **(2S)-2-(4-Bromophenyl)morpholine** scaffold represents a promising starting point for the development of novel monoamine transporter inhibitors. The available literature indicates that strategic modifications to the phenyl and morpholine rings can lead to compounds with high potency and varying selectivity profiles. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of new analogs. Future research in this area should focus on generating a more comprehensive dataset to fully elucidate the SAR of this compound class, which will be instrumental in the design of next-generation therapeutics for a range of neurological and psychiatric disorders.

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